6-(4-Hydroxyphenoxy)hexyl prop-2-enoate
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Description
Synthesis Analysis
The synthesis of compounds like "6-(4-Hydroxyphenoxy)hexyl prop-2-enoate" often involves catalyzed reactions or specific synthesis methods that yield β,γ-unsaturated esters. For example, ethyl 2-diazo-3-oxopent-4-enoates undergo rhodium(II) acetate-catalyzed decomposition, resulting in the formation of β,γ-unsaturated esters. This suggests a potential route for synthesizing similar compounds through catalyzed reactions (Taylor & Davies, 1983).
Molecular Structure Analysis
Molecular structure analysis of related compounds shows a range of interactions, including N⋯π and O⋯π interactions, rather than direct hydrogen bonding. These interactions play a crucial role in the crystal packing of compounds like ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, suggesting a complex molecular structure that could be relevant to "6-(4-Hydroxyphenoxy)hexyl prop-2-enoate" as well (Zhang, Wu, & Zhang, 2011).
Chemical Reactions and Properties
The chemical reactions and properties of compounds with similar structures involve various transformations and catalytic processes. For instance, the synthesis of 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor to anti-inflammatory agents, involves multiple steps such as Pd-catalyzed reactions, indicating a method for creating complex molecules with specific properties (Hiyama, Wakasa, Ueda, & Kusumoto, 1990).
Physical Properties Analysis
Analyzing the physical properties of similar compounds reveals insights into solubility, crystallinity, and molecular interactions. For example, studies on 2,6-bis(hydroxymethyl)-4-R-phenol compounds highlight the significance of hydrogen-bonding networks in determining the physical state and solubility (Masci & Thuéry, 2002).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are influenced by the molecular structure and functional groups. The study of compounds like methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, which inhibits tubulin polymerization, indicates how specific functional groups contribute to the chemical properties and biological activity (Minegishi, Futamura, Fukashiro, Muroi, Kawatani, Osada, & Nakamura, 2015).
Scientific Research Applications
Materials Science and Chemistry
Advanced Material Fabrication : Researchers have explored the synthesis and characterisation of methacrylic liquid crystalline side chain polymer containing azo groups, highlighting its potential in developing materials with unique optical and electronic properties. These polymers exhibit smectic phases, suggesting their application in advanced display technologies and optoelectronic devices (González-Henríquez et al., 2009).
Photopolymerization for Display Technologies : The ability of certain prop-2-enoates to promote excellent photoalignment of liquid crystals has been documented, showcasing their utility in liquid crystal displays (LCDs). This research underscores the influence of molecular structure on the alignment quality, crucial for the performance of LCDs (Hegde et al., 2013).
Environmental and Bioremediation Studies
- Bioremediation of Environmental Pollutants : A study has demonstrated the role of laccase from Fusarium incarnatum in the biodegradation of Bisphenol A, an endocrine-disrupting chemical. The research emphasizes the use of non-aqueous catalysis to enhance the biodegradability of hydrophobic pollutants, potentially offering a sustainable approach to mitigating environmental pollution (Chhaya & Gupte, 2013).
Nanotechnology and Bioapplications
Nanoparticle Synthesis : Hydroxyphenol compounds and derivatives have been used as reducing agents for the one-pot synthesis of gold nanoparticles with diverse morphologies. This research could pave the way for the development of novel nanoparticle-based applications in medicine, catalysis, and materials science (Lee & Park, 2011).
Polyphenol-Containing Nanoparticles : The synthesis, properties, and therapeutic delivery of polyphenol-containing nanoparticles have been extensively studied. These nanoparticles show promise in various biomedical applications, including bioimaging, drug delivery, and cancer therapeutics, thanks to their antioxidation property and anticancer activity (Guo et al., 2021).
properties
IUPAC Name |
6-(4-hydroxyphenoxy)hexyl prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-2-15(17)19-12-6-4-3-5-11-18-14-9-7-13(16)8-10-14/h2,7-10,16H,1,3-6,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDSGKYABCFREO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCCCCOC1=CC=C(C=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572295 |
Source
|
Record name | 6-(4-Hydroxyphenoxy)hexyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80572295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Hydroxyphenoxy)hexyl prop-2-enoate | |
CAS RN |
161841-12-9 |
Source
|
Record name | 6-(4-Hydroxyphenoxy)hexyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80572295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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